![molecular formula C10H11BrN2O B1513073 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)
1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization .
Vorbereitungsmethoden
The synthesis of 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol typically involves the cyclization of 2-aminopyridine with α-bromoketones under specific reaction conditions . One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent . The reaction proceeds through a one-pot tandem cyclization/bromination process, which does not require a base . This method is advantageous due to its mild reaction conditions and the absence of metal catalysts .
Analyse Chemischer Reaktionen
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include TBHP, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol can be compared with other imidazo[1,2-a]pyridine derivatives such as:
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the propan-1-ol group in this compound makes it unique and suitable for specific applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H11BrN2O |
---|---|
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H11BrN2O/c1-2-9(14)8-5-12-10-4-3-7(11)6-13(8)10/h3-6,9,14H,2H2,1H3 |
InChI-Schlüssel |
IJZUDNLYSCTHEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C2N1C=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.